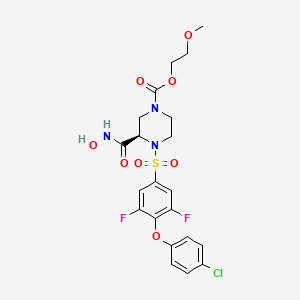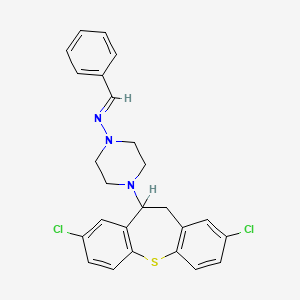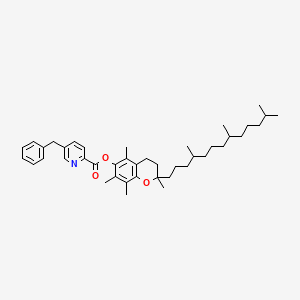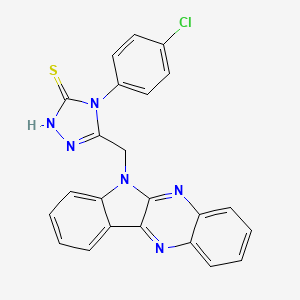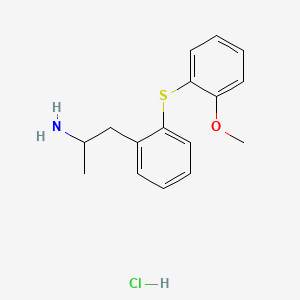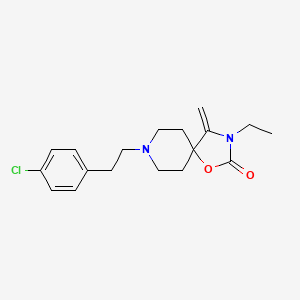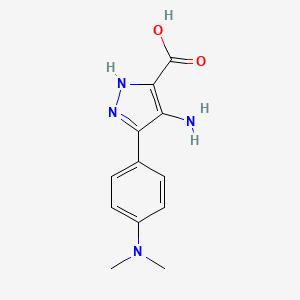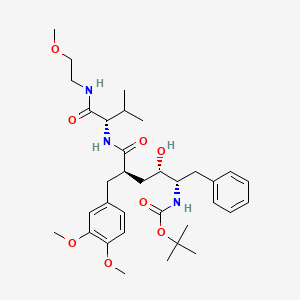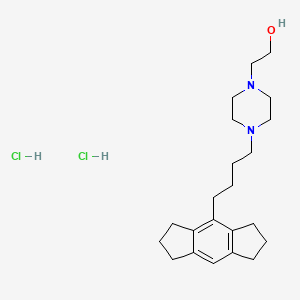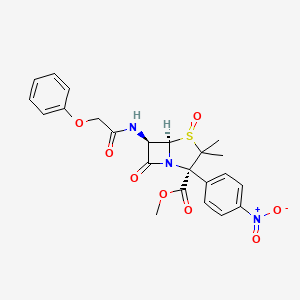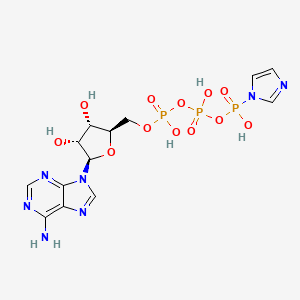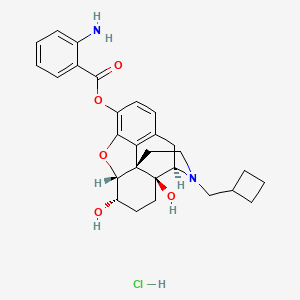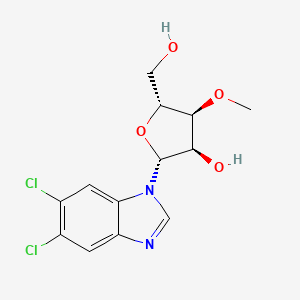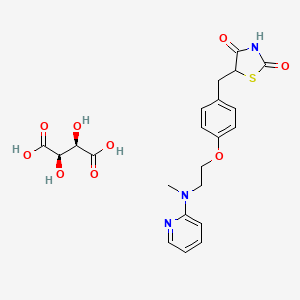
Rosiglitazone tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosiglitazone tartrate is a thiazolidinedione class compound used primarily as an anti-diabetic drug. It is marketed under the brand name Avandia and is used to improve glycemic control in adults with type 2 diabetes mellitus. This compound works by increasing the body’s sensitivity to insulin, thereby helping to control blood sugar levels .
Preparation Methods
The synthesis of rosiglitazone tartrate involves several steps, starting from commercially available materials such as 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde, and 1,3-thiazolidine-2,4-dione. The synthetic route includes cyclization, alkylation, etherification, condensation, and reduction reactions. The optimal yields for these steps are 90%, 99%, 59%, 75%, and 91%, respectively . Industrial production methods focus on optimizing these reactions to achieve high yields and purity, often using water as a green solvent and avoiding column chromatography in the final steps .
Chemical Reactions Analysis
Rosiglitazone tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Condensation: This reaction involves the formation of a carbon-carbon bond, often using reagents like thionyl chloride or phosphorus oxychloride
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Rosiglitazone tartrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of thiazolidinedione synthesis and reactivity.
Biology: Research focuses on its effects on cellular processes, including adipocyte differentiation and glucose metabolism.
Medicine: Apart from its primary use in diabetes management, this compound is being investigated for its potential benefits in treating conditions like Alzheimer’s disease, cancer, and inflammatory diseases .
Mechanism of Action
Rosiglitazone tartrate exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism. By binding to PPARγ, this compound enhances insulin sensitivity in adipose tissue, muscle, and liver cells. This leads to increased glucose uptake and decreased glucose production, thereby improving glycemic control .
Comparison with Similar Compounds
Rosiglitazone tartrate belongs to the thiazolidinedione class of drugs, which also includes pioglitazone and troglitazone. While all these compounds work by activating PPARγ, they differ in their pharmacokinetic properties and side effect profiles:
Troglitazone: Was withdrawn from the market due to severe hepatotoxicity, highlighting the importance of safety monitoring in this drug class.
This compound is unique in its specific binding affinity and selectivity for PPARγ, which contributes to its efficacy in improving insulin sensitivity .
Properties
CAS No. |
397263-86-4 |
|---|---|
Molecular Formula |
C22H25N3O9S |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O3S.C4H6O6/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-1(3(7)8)2(6)4(9)10/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
ADQQXOGMNHWLRB-LREBCSMRSA-N |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


